

# Technical Guide: *tert*-Butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert*-Butyl 2-iodobenzyl(methyl)carbamate

Cat. No.: B1400866

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## Introduction

***tert*-Butyl 2-iodobenzyl(methyl)carbamate**, with the Chemical Abstracts Service (CAS) number 341970-35-2, is a versatile organic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aryl iodide and a stable *tert*-butoxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The presence of the iodine atom on the benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse substituents at this position. The Boc-protected *N*-methylamino group provides stability during multi-step syntheses and can be deprotected under specific conditions to reveal a secondary amine for further functionalization.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a key application of ***tert*-Butyl 2-iodobenzyl(methyl)carbamate** in a representative synthetic workflow.

## Chemical Properties and Data

A summary of the key quantitative data for **tert-Butyl 2-iodobenzyl(methyl)carbamate** is presented in the table below for easy reference.

Property	Value
CAS Number	341970-35-2
Molecular Formula	C <sub>13</sub> H <sub>18</sub> INO <sub>2</sub>
Molecular Weight	347.19 g/mol
Appearance	White to off-white solid (typical)
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.
Purity	Typically >95%

## Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **tert-Butyl 2-iodobenzyl(methyl)carbamate** is not readily available in published literature, a plausible and commonly employed synthetic strategy involves a two-step process starting from 2-iodobenzylamine. This process includes the protection of the primary amine with a Boc group, followed by N-methylation.

### Step 1: Synthesis of tert-Butyl (2-iodobenzyl)carbamate

Materials:

- 2-iodobenzylamine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve 2-iodobenzylamine (1.0 eq) in DCM or THF in a round-bottom flask.
- Add triethylamine (1.1 to 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl (2-iodobenzyl)carbamate.

## Step 2: N-methylation to yield tert-Butyl 2-iodobenzyl(methyl)carbamate

Materials:

- tert-Butyl (2-iodobenzyl)carbamate (from Step 1)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base
- Methyl iodide ( $\text{CH}_3\text{I}$ ) or dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ )

- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

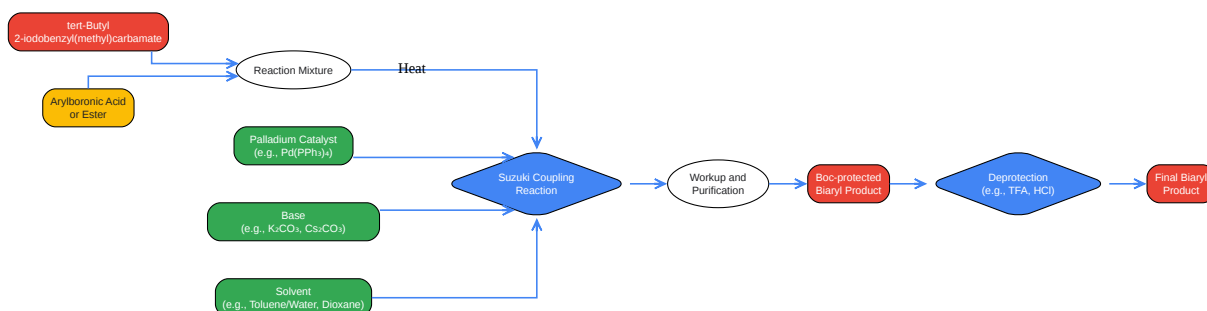
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 to 1.5 eq) in anhydrous THF or DMF.
- Cool the suspension to 0 °C.
- Slowly add a solution of tert-butyl (2-iodobenzyl)carbamate (1.0 eq) in the same anhydrous solvent to the suspension.
- Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 to 1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- The crude product can be purified by column chromatography on silica gel to afford the final product, **tert-butyl 2-iodobenzyl(methyl)carbamate**.

## Applications in Synthesis: A Workflow Example

The primary utility of **tert-Butyl 2-iodobenzyl(methyl)carbamate** lies in its application in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. A representative workflow is the Suzuki coupling reaction, where the iodo group is replaced by an aryl or heteroaryl moiety.



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Caption: Workflow for a Suzuki coupling reaction using **tert-Butyl 2-iodobenzyl(methyl)carbamate**.

This workflow illustrates the strategic use of **tert-Butyl 2-iodobenzyl(methyl)carbamate** as a precursor to biaryl compounds. The initial Suzuki coupling reaction joins the iodo-benzyl scaffold with a desired aryl group. The resulting Boc-protected biaryl product can then be deprotected to yield the final secondary amine, which is available for further synthetic

modifications, such as amide bond formation or reductive amination, crucial steps in the synthesis of many drug candidates.

## Conclusion

**tert-Butyl 2-iodobenzyl(methyl)carbamate** is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature, combining a reactive aryl iodide for cross-coupling reactions with a stable, yet readily cleavable, protected amine, allows for the efficient and controlled construction of complex molecular frameworks. The synthetic and application workflows presented in this guide highlight its potential for the generation of novel compounds with potential therapeutic applications.

- To cite this document: BenchChem. [Technical Guide: tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1400866#tert-butyl-2-iodobenzyl-methyl-carbamate-cas-number>]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

